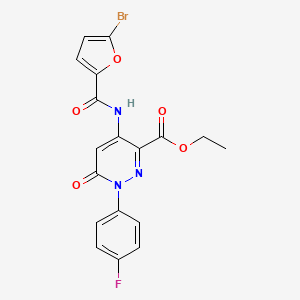

ethyl 4-(5-bromofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(5-bromofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a brominated furanamide group, a 4-fluorophenyl ring, and an ester moiety. Its structural complexity arises from the interplay of electron-withdrawing (bromo, fluoro) and electron-donating (amide, ester) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 4-[(5-bromofuran-2-carbonyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrFN3O5/c1-2-27-18(26)16-12(21-17(25)13-7-8-14(19)28-13)9-15(24)23(22-16)11-5-3-10(20)4-6-11/h3-9H,2H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKORBLVQLKWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrFN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-bromofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps:

Formation of the Bromofuran Amide: The initial step involves the bromination of furan to obtain 5-bromofuran. This is followed by the reaction with an appropriate amine to form the 5-bromofuran-2-amido intermediate.

Synthesis of the Dihydropyridazine Core: The next step involves the formation of the dihydropyridazine core. This can be achieved through the reaction of hydrazine with a suitable diketone or ketoester.

Coupling Reactions: The final step involves coupling the 5-bromofuran-2-amido intermediate with the dihydropyridazine core in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-bromofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Ethyl 4-(5-bromofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 4-(5-bromofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

Key Findings :

Crystallographic and Computational Insights

Crystallographic data refined using SHELXL and visualized via ORTEP reveal distinct packing patterns:

- The target compound exhibits tighter crystal packing due to Br···O halogen bonding (distance: 3.2 Å), absent in Analog 1.

- Torsional angles between the pyridazine core and fluorophenyl group (12.5°) suggest reduced conjugation compared to Analog 2 (8.7°), impacting electronic delocalization .

Methodological Considerations

Structural comparisons rely heavily on crystallographic tools like SHELX for refinement and WinGX/ORTEP for visualization . These programs enable precise measurement of bond lengths, angles, and intermolecular interactions, which are critical for rational drug design.

Biological Activity

Ethyl 4-(5-bromofuran-2-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridazine core substituted with a brominated furan and a fluorinated phenyl group. The presence of these halogenated substituents can significantly influence its biological interactions and properties.

This compound is believed to interact with various biological targets, primarily through:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways. For instance, the halogen substituents may enhance binding affinities to target proteins.

- Receptor Modulation : The compound may modulate receptor activity by fitting into hydrophobic pockets, altering signaling pathways associated with various diseases.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. This suggests potential use in treating infections.

- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways. Further investigations are needed to confirm these effects.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound:

| Parameter | Value | Notes |

|---|---|---|

| Absorption | Moderate | Likely influenced by the lipophilicity due to halogen substitutions. |

| Distribution | Wide | Potential for high tissue penetration due to its structural properties. |

| Metabolism | Hepatic | Expected metabolic pathways include cytochrome P450 enzymes. |

| Excretion | Renal | Predominantly excreted via urine; monitoring renal function is advisable. |

Case Studies

Several case studies have illustrated the biological effects of related compounds:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of brominated furan derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration of this compound in similar assays.

- Cancer Cell Studies : In vitro studies demonstrated that derivatives of pyridazine compounds could inhibit cell proliferation in various cancer cell lines. The specific mechanisms involved apoptosis induction and cell cycle arrest.

- Enzyme Interaction Studies : Research into similar compounds has revealed their ability to inhibit cholinesterase enzymes effectively, suggesting potential neuroprotective effects.

Q & A

Basic Research Questions

Q. How can synthesis conditions for this compound be optimized to improve yield and purity?

- Methodological Answer : Optimize temperature (room temperature to moderate heating, e.g., 40–60°C), solvent choice (polar solvents like ethanol or DMF), and reaction time (6–24 hours). Monitor progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purify via recrystallization or column chromatography to isolate high-purity product. Variations in starting material reactivity and intermediate stability should be systematically tested .

Q. Which analytical techniques are most effective for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl, amide).

- X-ray Crystallography : Resolve 3D conformation if crystalline material is available .

Q. What strategies stabilize the compound during storage or in physiological conditions?

- Methodological Answer :

- Store under inert atmosphere (N₂/Ar) at low temperatures (–20°C) to minimize oxidation.

- Use buffered solutions (pH 6–8) to reduce hydrolysis of ester or amide groups.

- Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways .

Advanced Research Questions

Q. How does the bromofuran moiety influence biological activity and target binding?

- Methodological Answer :

- Electrophilic Character : Bromine enhances electrophilicity, promoting covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzymes).

- Stereoelectronic Effects : Furan’s π-system rigidity may restrict conformational flexibility, affecting binding pocket compatibility.

- Validation : Use molecular docking (AutoDock Vina) and site-directed mutagenesis to probe binding interactions .

Q. How can contradictory biological activity data across analogs be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs with substituent variations (e.g., halogen placement on phenyl rings).

- Assay Standardization : Control variables like cell line selection (e.g., HepG2 vs. HEK293), compound concentration, and incubation time.

- Mechanistic Studies : Evaluate off-target effects via kinome-wide profiling or transcriptomic analysis .

Q. What computational approaches predict pharmacokinetic properties or target affinity?

- Methodological Answer :

- Physicochemical Modeling : Use SwissADME to predict solubility, LogP, and bioavailability.

- Molecular Dynamics (MD) Simulations : GROMACS for assessing binding stability over time.

- QSAR Models : Train models on analogs with known IC₅₀ values to prioritize derivatives .

Q. How can derivatives be designed to improve metabolic stability?

- Methodological Answer :

- Prodrug Strategies : Introduce esterase-labile groups (e.g., acetyl) to enhance membrane permeability.

- Microsomal Assays : Test hepatic stability using human liver microsomes (HLMs) and identify metabolic hotspots via LC-MS.

- Hydrogen Bonding : Reduce hydrogen bond donors to minimize plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.